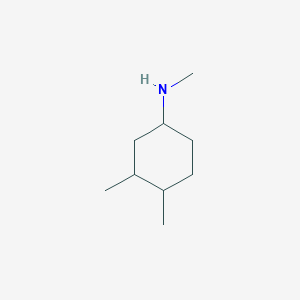

N,3,4-trimethylcyclohexan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H19N |

|---|---|

Molecular Weight |

141.25 g/mol |

IUPAC Name |

N,3,4-trimethylcyclohexan-1-amine |

InChI |

InChI=1S/C9H19N/c1-7-4-5-9(10-3)6-8(7)2/h7-10H,4-6H2,1-3H3 |

InChI Key |

AUOQLXYEMUHRAP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1C)NC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N,3,4 Trimethylcyclohexan 1 Amine and Its Analogs

Stereoselective and Regioselective Synthesis

Achieving the desired three-dimensional arrangement of atoms is a cornerstone of modern pharmaceutical and materials chemistry. numberanalytics.com For a molecule like N,3,4-trimethylcyclohexan-1-amine, with multiple chiral centers, stereoselective synthesis is not just advantageous but essential for producing a single, pure stereoisomer.

Asymmetric synthesis aims to create a specific enantiomer or diastereomer from a prochiral starting material. youtube.com Many drugs and bioactive molecules contain chiral amine groups, driving the development of robust asymmetric methods for their preparation. yale.edu

A prevalent strategy involves the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. youtube.com The Ellman lab, for example, developed tert-butanesulfinamide as a highly versatile chiral auxiliary for the asymmetric synthesis of a wide array of amines. yale.edu This method typically involves the condensation of the chiral sulfinamide with a ketone or aldehyde to form an N-sulfinyl imine. The subsequent addition of a nucleophile occurs with high diastereoselectivity, controlled by the bulky tert-butylsulfinyl group. The auxiliary can then be easily cleaved under acidic conditions to reveal the chiral amine.

For the synthesis of this compound, one could envision the reaction of 3,4-dimethylcyclohexanone (B1585827) with enantiopure tert-butanesulfinamide. The resulting N-sulfinyl ketimine could then be reacted with an organometallic methylating agent, followed by reduction, to install the N-methyl and amino groups with a controlled stereochemistry.

Another powerful approach is the use of asymmetric catalysts. Chiral transition metal complexes or organocatalysts can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. yale.eduyoutube.com For instance, asymmetric hydrogenation of an enamine precursor using a chiral rhodium or iridium catalyst could establish the stereocenters of the target molecule with high enantioselectivity. youtube.com

Table 1: Examples of Asymmetric Approaches to Chiral Amine Synthesis This table is illustrative of general methods and not specific to this compound.

| Method | Catalyst/Auxiliary | Substrate Type | Key Feature |

| Sulfinamide Chemistry | (R)- or (S)-tert-butanesulfinamide | Ketones, Aldehydes | Forms a chiral N-sulfinyl imine intermediate that directs nucleophilic attack. yale.eduosi.lv |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes (e.g., with BINAP ligand) | Enamines, Imines | Direct reduction to the chiral amine with high enantiomeric excess. youtube.com |

| Organocatalysis | Chiral Phosphoric Acids, Amino Acids | Imines | Metal-free catalysis for the enantioselective addition of nucleophiles. yale.edu |

Diastereoselectivity refers to the preferential formation of one diastereomer over others. numberanalytics.com In the synthesis of this compound, the pre-existing methyl groups on the cyclohexane (B81311) ring at positions 3 and 4 exert significant diastereoselective control over subsequent reactions. The relative stereochemistry of these groups (cis or trans) will dictate the most stable conformation of the ring and influence the trajectory of incoming reagents.

Several factors govern diastereoselectivity in these systems:

Steric Hindrance : Reagents will preferentially attack from the less sterically hindered face of the cyclohexane ring. The axial and equatorial positions of the existing methyl groups will block certain approach pathways. numberanalytics.com

Electronic Effects : The electronic properties of reactants and catalysts can influence the reaction pathway and favor one diastereomer. numberanalytics.com

Chiral Influences : The use of chiral catalysts or auxiliaries can enhance or override the inherent diastereoselectivity of the substrate. numberanalytics.com

For example, the reduction of a 3,4-dimethylcyclohexanone precursor to the corresponding cyclohexanol (B46403) is a key step where diastereoselectivity is crucial. The choice of reducing agent can determine the stereochemical outcome. Bulky reducing agents (e.g., L-Selectride) typically favor addition from the less hindered face to produce the sterically more hindered alcohol (axial attack), while smaller reducing agents (e.g., NaBH₄) may favor the formation of the thermodynamically more stable equatorial alcohol. This resulting stereocenter then influences the stereochemistry of the subsequent amination step. A stereospecific Diels-Alder reaction is another powerful tool used to set up the stereochemistry of substituted cyclohexene (B86901) rings, which can then be converted to the desired amine. researchgate.net

Novel Functionalization Reactions

Beyond classical methods, novel functionalization reactions offer more direct and efficient routes to complex molecules by activating otherwise inert bonds.

C-H functionalization is a transformative strategy that allows for the direct conversion of ubiquitous C-H bonds into new chemical bonds (C-C, C-N, C-O), streamlining synthetic pathways. rsc.org This approach avoids the need for pre-functionalized starting materials, reducing step counts and waste. nih.gov

For a molecule like this compound, C-H amination could be a powerful tool. Instead of building the ring with the nitrogen atom already in place, one could start with 1,2-dimethylcyclohexane (B31226) and directly install the amine functionality at a specific C-H bond. While challenging, methods for the site-selective amination of sp³ C-H bonds are rapidly advancing.

Recent studies have demonstrated the functionalization of unprotected cyclic amines at positions alpha and beta to the nitrogen atom. nih.govspringernature.com One strategy involves the in situ generation of a cyclic imine from an amine, which is then attacked by a nucleophile. nih.gov This method is often regioselective and stereospecific, and notably, can be performed without transition metals or protecting groups for the amine N-H bond. nih.govspringernature.com While these examples often focus on functionalizing an existing amine, the principles can be extended to the direct introduction of nitrogen onto a hydrocarbon scaffold.

Table 2: Illustrative C-H Functionalization of Cyclic Amines Adapted from research on general cyclic amines, demonstrating the potential of the methodology. nih.govspringernature.com

| Amine Substrate | Reagents | Position Functionalized | Key Outcome |

| Pyrrolidine | 1. n-BuLi; 2. Trifluoroacetophenone; 3. PhLi | α-position | Direct α-arylation of an unprotected secondary amine. nih.gov |

| Piperidine | 1. n-BuLi; 2. Acetone; 3. LDA; 4. Benzyl (B1604629) bromide | β-position | One-pot β-functionalization via a 1-azaallyl anion intermediate. springernature.com |

Transition metals are pivotal in modern organic synthesis, catalyzing a vast range of transformations with high efficiency and selectivity. mdpi.com The synthesis of amines is no exception, with numerous powerful methods relying on catalysts based on palladium, rhodium, copper, ruthenium, and other metals. nih.govua.es

A primary method for synthesizing cyclohexylamines is the reductive amination of the corresponding cyclohexanone (B45756). ohans.com This reaction involves the condensation of 3,4-dimethylcyclohexanone with ammonia (B1221849) (or methylamine) to form an imine (or enamine), which is then reduced in situ to the amine. While classical conditions use reagents like sodium cyanoborohydride, modern approaches often employ catalytic hydrogenation with transition metal catalysts (e.g., Nickel, Palladium, Platinum) and hydrogen gas. sciencemadness.orgwikipedia.org This method is widely used in industry due to its high yield and selectivity. ohans.com

Furthermore, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a route for forming C-N bonds. While typically used for aryl halides, extensions to alkyl electrophiles are known. This could potentially be used to couple methylamine (B109427) with a suitably functionalized 3,4-dimethylcyclohexyl derivative.

Green Chemistry Approaches in this compound Synthesis

Green chemistry seeks to design chemical processes that minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency. nih.govyoutube.com

Key green chemistry principles applicable to the synthesis of this compound include:

Catalysis over Stoichiometric Reagents : Catalytic methods, such as the transition metal-catalyzed reductive amination mentioned above, are inherently greener than stoichiometric reductions. youtube.com They generate less waste because the catalyst is used in small amounts and is regenerated in each cycle.

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. youtube.com C-H functionalization and cycloaddition reactions can exhibit high atom economy compared to multi-step sequences involving protecting groups.

Use of Safer Solvents : Traditional organic solvents are often volatile and hazardous. Green chemistry encourages the use of safer alternatives like water, supercritical CO₂, or bio-based solvents. youtube.com Developing catalysts and reactions that are effective in these media is an active area of research. For instance, the hydrogenation of aniline (B41778) to cyclohexylamine (B46788) can be performed in water, representing a greener alternative to routes requiring organic solvents. wikipedia.org

Energy Efficiency : Performing reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that operate under mild conditions is a key goal. mdpi.com

The industrial synthesis of cyclohexylamine itself, often achieved through the catalytic hydrogenation of aniline or cyclohexanone, is a process where green principles are actively applied to optimize catalyst longevity, reduce energy input, and minimize by-product formation. ohans.comwikipedia.org

Catalytic Methods and Sustainable Reagents

Catalytic reductive amination stands as a cornerstone for amine synthesis, offering a green and efficient pathway from carbonyl compounds. rsc.org This method typically utilizes molecular hydrogen as a clean reducing agent, with water being the only byproduct, which aligns with the principles of sustainable chemistry. rsc.orgwikipedia.org The synthesis of this compound and its analogs can be achieved by reacting a substituted cyclohexanone with an appropriate amine in the presence of a catalyst and H₂.

A variety of heterogeneous and homogeneous catalysts have been developed for reductive aminations. rsc.org Non-precious metal catalysts, particularly those based on nickel, are often employed due to their good activity and cost-effectiveness. wikipedia.orgacs.org For instance, Ni nanoparticles supported on γ-Al₂O₃ have demonstrated high catalytic activity and superior selectivity for producing primary amines from various aldehydes and ketones under mild conditions. acs.org This system could be adapted for secondary amine synthesis by using a primary amine instead of ammonia. Other effective catalytic systems involve noble metals like ruthenium, rhodium, and iridium, which often exhibit high efficiency and broad substrate scope. rsc.orgacs.orgrsc.org A reusable nickel–ruthenium catalyst (Ni/Ru@SBA) has shown ideal selectivity for N-monoalkylation of alcohols with amines, preventing the formation of undesired tertiary amine byproducts. acs.org The amination of bio-based alcohols, a growing field of interest, further underscores the push towards sustainable feedstock utilization in amine production. rsc.orgrsc.orgtu-darmstadt.de

Interactive Table: Catalytic Systems for Reductive Amination of Cyclic Ketones

| Catalyst System | Substrates | Key Features | Relevant Findings |

| Ni/Al₂O₃ | Ketones/Aldehydes, Ammonia, H₂ | High activity, good selectivity for primary amines, cost-effective non-precious metal. | Effective for converting biomass-derived carbonyls into primary amines under mild conditions. acs.org |

| Cp*Ir Complex | Diols, Primary Amines | Efficient for N-heterocyclization. | Catalyzes the synthesis of five-, six-, and seven-membered cyclic amines in good to excellent yields. organic-chemistry.org |

| Nickel-Ruthenium (Ni/Ru@SBA) | Alcohols, Amines | Reusable, ideal selectivity for secondary amines, avoids over-alkylation. | The reaction is a reversible cascade, and the presence of water can inhibit ideal yields. acs.org |

| Cobalt-Rhodium Nanoparticles | Aldehydes, Nitroaromatics, H₂ | Heterobimetallic, operates under mild conditions (1 atm H₂, 25 °C), reusable. | Allows for tandem reductive amination without additives. organic-chemistry.org |

Solvent-Free and Atom-Economical Syntheses

Modern synthetic chemistry increasingly emphasizes solvent-free and atom-economical reactions to minimize waste and environmental impact. rsc.orgnumberanalytics.com Atom economy, a concept that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a key metric for green synthesis. numberanalytics.com

Reductive amination is inherently atom-economical, especially when using H₂ as the reductant. rsc.org Further sustainability can be achieved through solvent-free reaction conditions. rsc.org For example, a sustainable, catalyst- and solvent-free approach for synthesizing secondary amines has been developed using pinacolborane (HBpin) as the reducing agent. rsc.org This one-pot protocol works efficiently at room temperature and is compatible with a wide range of aldehydes and primary amines. rsc.org Another approach involves microwave-assisted synthesis, which can accelerate reactions, remove the need for a solvent, and provide comparable results to thermal heating methods. organic-chemistry.orgnih.gov The reaction of an aldehyde and an amine to form an imine can proceed rapidly under solvent- and catalyst-free conditions by simply removing the water byproduct under reduced pressure. scirp.org Such green approaches are highly applicable to the large-scale, environmentally conscious production of amines like this compound. nih.gov

Interactive Table: Comparison of Reaction Conditions for Amine Synthesis

| Method | Conditions | Advantages | Disadvantages |

| Conventional Reductive Amination | Organic solvent, catalyst, H₂ or hydride reagent. | Well-established, versatile. | Use of volatile organic solvents, potential for catalyst contamination. |

| Solvent-Free Reductive Amination | Neat reactants, reducing agent (e.g., HBpin), often at room temperature. | Eliminates solvent waste, simplified workup, often milder conditions. rsc.org | May require specific reagents, potential for phase-related rate changes. scirp.org |

| Microwave-Assisted Synthesis | Solvent or solvent-free, microwave irradiation. | Reduced reaction times, often improved yields, can be solvent-free. organic-chemistry.orgnih.gov | Requires specialized equipment, scalability can be a challenge. |

| "Hydrogen Borrowing" Catalysis | Alcohol and amine substrates, catalyst (e.g., Iridium). | High atom economy (water is the only byproduct), uses readily available alcohols. rsc.orgorganic-chemistry.org | Requires specific catalysts, can require higher temperatures. |

Derivatization Strategies for this compound

As a secondary amine, this compound serves as a versatile scaffold for further chemical modification. Derivatization can be used to generate a wide array of compounds with tailored properties.

N-Alkylation and Acylation Pathways

N-Alkylation: The nitrogen atom in this compound possesses a lone pair of electrons, making it nucleophilic and capable of reacting with electrophiles like alkyl halides. This reaction, a form of nucleophilic substitution, produces a tertiary amine. wikipedia.orgmasterorganicchemistry.com However, a significant challenge in N-alkylation is the potential for overalkylation. The resulting tertiary amine is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction with the alkyl halide to form a quaternary ammonium (B1175870) salt. masterorganicchemistry.com To achieve selective mono-alkylation, specific strategies can be employed, such as using a "self-limiting" approach where alkylation occurs via a highly nucleophilic intermediate that becomes less reactive after the first alkylation. acs.org Greener N-alkylation methods utilize alcohols as alkylating agents in the presence of a catalyst, which avoids the formation of salt byproducts. wikipedia.org

N-Acylation: this compound can be readily converted into its corresponding amide derivative through N-acylation. This is a robust and widely used transformation in organic synthesis. researchgate.netbath.ac.uk The reaction typically involves treating the amine with an acylating agent such as an acyl chloride or an acid anhydride. tandfonline.com These reactions are often performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl). More sustainable methods have been developed, including catalyst-free acylation in water or the use of catalytic amounts of inexpensive and mild reagents like iodine or acetic acid. tandfonline.comrsc.orgorientjchem.org For instance, iodine has been shown to promote quantitative N-acylation of secondary amines with acyl chlorides under solvent-free conditions at room temperature. tandfonline.com

Interactive Table: Reagents and Conditions for N-Acylation of Secondary Amines

| Acylating Agent | Catalyst/Conditions | Key Features |

| Acyl Chlorides | Base (e.g., Pyridine, Et₃N) or Iodine (catalytic) | Highly reactive, widely applicable. Iodine-catalyzed method can be solvent-free. tandfonline.com |

| Acid Anhydrides | Often catalyst-free, or with mild acid/base catalysts. | Less reactive than acyl chlorides, byproduct (a carboxylic acid) is less corrosive. |

| Esters (e.g., Ethyl Acetate) | Acetic Acid (catalytic) | Uses a cheap and simple catalyst, acyl source can also act as solvent. rsc.org |

Formation of Quaternary Ammonium Salts

Quaternary ammonium salts are permanently charged molecules formed by the alkylation of a tertiary amine. nih.gov This transformation is known as the Menshutkin reaction. scienceinfo.com Starting from this compound, a two-step alkylation process would yield a quaternary salt. First, N-alkylation (as described in 2.4.1) would produce the tertiary amine, N,N,3,4-tetramethylcyclohexan-1-amine. A second alkylation of this tertiary amine with an alkyl halide (e.g., methyl iodide, benzyl chloride) would then yield the corresponding quaternary ammonium salt. wikipedia.orgscienceinfo.com This second step is generally efficient because overalkylation is not possible. wikipedia.org The reaction can be carried out in various solvents, and in some cases, the presence of water can accelerate the reaction. google.com These salts have diverse applications, including as phase-transfer catalysts and antimicrobial agents. nih.gov

Interactive Table: Examples of Quaternary Ammonium Salt Synthesis

| Tertiary Amine | Alkylating Agent | Solvent | Product Type |

| N,N-Dimethylaniline | Benzyl Chloride | Methanol/Water | N-benzyl-N,N-dimethylanilinium chloride google.com |

| ω-(N,N-dimethylamino)-α,α-diphenyl olefins | Iodomethane (CH₃I) | Acetonitrile | N,N,N-trimethyl ammonium iodide salts mdpi.com |

| Various Tertiary Amines | Dimethyl Carbonate | Varies | Quaternary ammonium methylcarbonate (B8334205) salts (a "green" alkylating agent) researchgate.net |

Synthesis of Amine-Containing Heterocyclic Scaffolds

The structure of this compound can be incorporated into larger, more complex heterocyclic systems, which are prevalent in medicinal chemistry and natural products. ethz.chchalmers.se Two classical and powerful reactions for this purpose are the Bischler-Napieralski and Pictet-Spengler reactions.

Bischler-Napieralski Reaction: This reaction facilitates the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comwikipedia.orgorganic-chemistry.org To utilize this compound in this reaction, it would first need to be N-acylated with a suitable arylacetic acid derivative (e.g., 3,4-dimethoxyphenylacetyl chloride). The resulting amide, now a β-arylethylamide analog where the "ethyl" part is incorporated into the cyclohexyl ring, could then undergo acid-catalyzed cyclization to form a complex, polycyclic dihydroisoquinoline-type structure. The reaction is most effective when the aromatic ring contains electron-donating groups. nrochemistry.comjk-sci.com

Pictet-Spengler Reaction: The Pictet-Spengler reaction is another fundamental method for synthesizing tetrahydroisoquinoline and tetrahydro-β-carboline scaffolds. wikipedia.orgjk-sci.com It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org While this compound itself is not a β-arylethylamine, an analog where an N-linked alkyl group is replaced by a phenylethyl group could serve as a substrate. This substrate, upon reaction with an aldehyde (e.g., formaldehyde), would cyclize to form a complex tetrahydroisoquinoline derivative, embedding the trimethylcyclohexyl moiety into the final structure. The reaction often proceeds under mild conditions, especially with electron-rich aromatic rings like indoles. wikipedia.orgnih.gov

Interactive Table: Key Features of Heterocycle-Forming Reactions

| Reaction | Key Reactants | Product | Conditions |

| Bischler-Napieralski | β-Arylethylamide | 3,4-Dihydroisoquinoline | Strong dehydrating acid (e.g., POCl₃, P₂O₅), refluxing conditions. nrochemistry.comwikipedia.org |

| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | Tetrahydroisoquinoline or Tetrahydro-β-carboline | Protic or Lewis acid catalyst; can proceed under mild or even physiological conditions. wikipedia.orgjk-sci.com |

Stereochemical and Conformational Analysis of N,3,4 Trimethylcyclohexan 1 Amine

Isomeric Considerations and Chirality

The structural complexity of N,3,4-trimethylcyclohexan-1-amine arises from the presence of multiple substituents on a flexible cyclohexane (B81311) ring, leading to various stereoisomers.

Substituted cyclohexanes exhibit stereoisomerism due to the three-dimensional nature of the ring and the spatial arrangement of substituents. The cyclohexane ring is not planar and most commonly adopts a stable chair conformation to minimize angle and torsional strain. wikipedia.orgpressbooks.pub In this conformation, substituents can occupy two distinct types of positions: axial (pointing up or down, parallel to the ring's axis) and equatorial (pointing out to the side of the ring). pressbooks.pubucalgary.ca

When two or more substituents are present, their relative orientation gives rise to geometric isomers, specifically cis-trans isomers. In a cis isomer, substituents are on the same face of the ring, while in a trans isomer, they are on opposite faces. youtube.com The presence of chiral centers—carbon atoms bonded to four different groups—introduces optical isomerism, resulting in molecules that are non-superimposable mirror images of each other (enantiomers). youtube.com Molecules with multiple chiral centers can also exist as stereoisomers that are not mirror images (diastereomers). studysmarter.co.uk

This compound possesses three chiral centers at the carbon atoms C1 (bearing the amino group), C3 (bearing a methyl group), and C4 (bearing a methyl group). The maximum number of possible stereoisomers can be calculated using the 2n rule, where 'n' is the number of chiral centers. For this molecule, n=3, resulting in 23 = 8 possible stereoisomers. These eight stereoisomers exist as four pairs of enantiomers. The relationship between any two stereoisomers that are not enantiomers is that of diastereomers.

It is also important to consider the nitrogen atom of the amino group. A trivalent nitrogen atom with three different substituents is tetrahedral and, in principle, chiral. libretexts.orgopenstax.org However, for most amines, the enantiomers rapidly interconvert at room temperature through a low-energy process called pyramidal or nitrogen inversion. libretexts.orgyoutube.comlumenlearning.com This rapid inversion means that the nitrogen atom does not typically contribute to the number of isolable stereoisomers. lumenlearning.com Therefore, the chirality of this compound is determined by the three stable stereocenters on the cyclohexane ring.

Conformational Equilibrium and Strain Analysis

The stability of the different stereoisomers of this compound is dictated by their conformational preferences, which seek to minimize intramolecular strain.

The most stable conformation for a cyclohexane ring is the chair conformation, which is nearly free of angle and torsional strain. pressbooks.pubquizlet.com A substituted cyclohexane exists as a dynamic equilibrium between two chair conformations, which can be interconverted through a process known as a "ring flip". pressbooks.pubmasterorganicchemistry.com During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial. masterorganicchemistry.com

For monosubstituted cyclohexanes, the conformation where the substituent is in the equatorial position is generally more stable. wikipedia.orgucalgary.ca This preference is due to the avoidance of steric strain that occurs when the substituent is in the axial position. ucalgary.ca In the case of this compound, the stability of a given stereoisomer's chair conformers will depend on the relative number of substituents in equatorial versus axial positions. The conformer that places the maximum number of bulky groups in the equatorial position will be the most stable and will predominate at equilibrium. youtube.comlibretexts.org The three substituents to consider are the N-methylamino group at C1 and the methyl groups at C3 and C4.

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the conformer with the group in the axial position and the one with the group in the equatorial position. wikipedia.orgmasterorganicchemistry.com A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position. masterorganicchemistry.com

When a substituent is in the axial position, it experiences unfavorable steric interactions with the other two axial atoms (usually hydrogens) on the same side of the ring. ucalgary.caquimicaorganica.org These are known as 1,3-diaxial interactions and are the primary source of steric strain in an axial conformer. libretexts.orgyoutube.com The A-value is essentially a measure of the total strain energy from these 1,3-diaxial interactions. chemistrysteps.com For a polysubstituted cyclohexane, the A-values are approximately additive, allowing for an estimation of the relative stability of different conformations. wikipedia.org

The conformer that minimizes the sum of the A-values for all axially positioned groups will be the most stable.

Table 1: A-Values for Relevant Substituents

| Substituent | A-value (kcal/mol) |

|---|---|

| -CH₃ (Methyl) | 1.70 |

| -NH₂ (Amino) | 1.6 |

| -NHCH₃ (Methylamino) | ~1.8-2.1 (estimated) |

Note: The A-value for the -NHCH₃ group is not commonly tabulated but is estimated to be slightly higher than that for a methyl or amino group. The values are sourced from generalized organic chemistry data. masterorganicchemistry.comchemistrysteps.com

Steric Strain : This is the dominant form of strain in determining conformational preference. It arises from atoms being forced too close together, leading to repulsive van der Waals forces. The most significant steric strain in the chair conformation is the 1,3-diaxial interaction. fiveable.melibretexts.org Placing a methyl group (A-value = 1.7 kcal/mol) or an N-methylamino group in the axial position introduces significant steric strain, destabilizing that conformer. libretexts.orglibretexts.org

A thorough analysis requires examining each of the eight stereoisomers, drawing their respective chair conformers, and evaluating the total strain based on the sum of 1,3-diaxial interactions and any significant gauche interactions to predict the most stable conformation.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cyclohexane |

| Methylcyclohexane |

| Butane |

| cis-1,2-disubstituted cyclohexanes |

Dynamic Stereochemistry and Nitrogen Inversion

The stereochemistry of this compound is not static, primarily due to a fluxional process known as nitrogen inversion. The nitrogen atom of the secondary amine group (N-methylamino) is bonded to three different groups: the cyclohexyl ring, a methyl group, and a lone pair of electrons. This arrangement makes the nitrogen atom a potential chiral center. researchgate.net

However, for most simple amines, the chirality at the nitrogen center is not observable at room temperature because the enantiomeric forms rapidly interconvert through a process called pyramidal inversion, or more specifically, nitrogen inversion. wikipedia.org This process involves the nitrogen atom and its attached substituents oscillating through a planar transition state. wikipedia.orglibretexts.org

During the inversion, the sp³ hybridized, pyramidal amine momentarily rehybridizes to a trigonal planar, sp² hybridized transition state, with the lone pair of electrons occupying a p orbital. libretexts.org The nitrogen atom then returns to the sp³ hybridized state, but with an inverted configuration. This rapid "umbrella-like" flipping leads to the racemization of the nitrogen center, making the resolution of its enantiomers generally impossible under normal conditions. wikipedia.orglibretexts.org

The energy barrier for this inversion is typically low for acyclic amines, which allows the process to occur billions of times per second at room temperature. wikipedia.org

| Process | Typical Energy Barrier (Acyclic Amines) | Transition State Geometry |

| Nitrogen Inversion | ~25 kJ/mol (6 kcal/mol) wikipedia.orglibretexts.org | Trigonal Planar (sp²) libretexts.org |

Factors that can influence the rate of nitrogen inversion include the incorporation of the nitrogen into a strained ring (which raises the barrier) or conjugation with π-systems (which lowers the barrier). stereoelectronics.org For this compound, being a relatively unstrained secondary amine, a rapid inversion rate is expected.

Impact of Substituent Effects on Conformation

The conformational landscape of this compound is governed by the principles of cyclohexane stereochemistry, where the ring predominantly adopts a chair conformation to minimize angle and torsional strain. nih.gov The presence of three substituents—an N-methylamino group at C1, a methyl group at C3, and a methyl group at C4—profoundly influences the relative stability of the two possible chair conformers for any given stereoisomer.

The stability of a chair conformer is determined by the steric strain experienced by its substituents. Substituents can occupy two types of positions: axial (perpendicular to the ring's average plane) and equatorial (extending from the ring's perimeter). nih.gov Axial substituents experience greater steric hindrance, known as 1,3-diaxial interactions, with the other axial hydrogens on the same side of the ring. Consequently, conformers that place bulkier substituents in the equatorial position are generally more stable. masterorganicchemistry.com

The energetic preference for a substituent to occupy the equatorial position over the axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG°) between the two conformers. masterorganicchemistry.com A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.

| Substituent | A-Value (kcal/mol) |

| Methyl (-CH₃) | 1.70 masterorganicchemistry.com |

| Amino (-NH₂) | ~1.6 |

| Dimethylamino (-N(CH₃)₂) | ~2.1 |

| N-Methylamino (-NHCH₃) | ~1.8 - 2.0 (estimated) |

The A-value for the N-methylamino group is estimated to be between that of an amino and a dimethylamino group.

The specific conformation of this compound depends on the relative stereochemistry (cis/trans) of its three substituents. For example, in a stereoisomer where all three substituents can occupy equatorial positions simultaneously, that conformation will be overwhelmingly favored. In an isomer where steric clash is unavoidable, the most stable chair conformer will be the one that minimizes the total 1,3-diaxial strain by placing the bulkiest group(s) in an equatorial position. The N-methylamino group, having a significant A-value, has a strong preference for the equatorial position to avoid severe steric interactions with axial hydrogens at the C3 and C5 positions.

Reaction Mechanisms and Reactivity Profiles of N,3,4 Trimethylcyclohexan 1 Amine

Nucleophilic Reactivity of the Amine Moiety

The amine group in N,3,4-trimethylcyclohexan-1-amine serves as a potent nucleophile, readily participating in reactions where it attacks electron-deficient centers. libretexts.orgalevelchemistry.co.uk This nucleophilicity is a cornerstone of its chemical behavior, enabling it to engage in a variety of substitution and addition reactions.

This compound can act as a nucleophile in bimolecular nucleophilic substitution (SN2) reactions. In these reactions, the amine attacks an electrophilic carbon atom, displacing a leaving group in a concerted fashion. masterorganicchemistry.comlibretexts.org The rate and feasibility of such reactions are significantly influenced by steric hindrance around both the nucleophilic nitrogen and the electrophilic carbon. youtube.com

The trimethyl substitution pattern on the cyclohexane (B81311) ring of this compound introduces considerable steric bulk. This can hinder the approach of the amine to sterically crowded electrophiles. Conversely, the stereochemistry of the cyclohexyl ring will also influence the accessibility of the nitrogen's lone pair. For an SN2 reaction to proceed efficiently, the nucleophile must approach the electrophile from the backside of the leaving group. masterorganicchemistry.com The conformational flexibility of the substituted cyclohexane ring will therefore play a role in the reaction kinetics.

Illustrative data for the reaction of this compound with a primary alkyl halide is presented in Table 1. This data is based on established principles of SN2 reactions and the expected steric effects of the substituted cyclohexylamine (B46788).

Table 1: Illustrative Kinetic Data for the SN2 Reaction of this compound with Bromoethane

| Reactant Concentration (mol/L) | Initial Rate (mol/L·s) |

| [Amine]: 0.1, [Bromoethane]: 0.1 | 1.5 x 10-4 |

| [Amine]: 0.2, [Bromoethane]: 0.1 | 3.0 x 10-4 |

| [Amine]: 0.1, [Bromoethane]: 0.2 | 3.0 x 10-4 |

Note: This data is illustrative and based on the principles of SN2 kinetics.

The reaction proceeds via a backside attack of the amine's nitrogen on the carbon atom bearing the bromine. The methyl groups at positions 3 and 4 of the cyclohexane ring can influence the preferred conformation of the ring and, consequently, the ease of approach of the nucleophile.

This compound readily undergoes nucleophilic addition-elimination reactions with carbonyl compounds, particularly acyl chlorides and acid anhydrides, to form amides. savemyexams.comsavemyexams.comchemguide.co.uk The reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon. chemguide.co.uk This is followed by the elimination of a leaving group (e.g., chloride). savemyexams.comsavemyexams.comchemguide.co.uk

Two equivalents of the amine are typically required: one to act as the nucleophile and the second to neutralize the hydrogen chloride produced during the reaction. savemyexams.comsavemyexams.com

The reactivity in these reactions is also subject to steric effects. The bulky trimethyl-substituted cyclohexyl group may slow the rate of reaction compared to less hindered amines.

Table 2: Relative Reactivity of Amines in Acylation Reactions (Illustrative)

| Amine | Relative Rate |

| Ammonia (B1221849) | 100 |

| Ethylamine | 85 |

| Cyclohexylamine | 60 |

| This compound | 45 |

Note: This data is illustrative and reflects the expected decrease in reactivity due to increased steric hindrance.

Protonation/Deprotonation Equilibria and Basicity Studies

The lone pair of electrons on the nitrogen atom makes this compound a Brønsted-Lowry base. libretexts.orgbyjus.com It can accept a proton from an acid to form the corresponding ammonium (B1175870) salt. The basicity of an amine is typically quantified by the pKa of its conjugate acid (pKaH). masterorganicchemistry.com A higher pKaH value indicates a stronger base. masterorganicchemistry.com

The basicity of aliphatic amines is influenced by the electronic effects of the alkyl groups attached to the nitrogen. Alkyl groups are electron-donating, which increases the electron density on the nitrogen and enhances its basicity. alevelchemistry.co.uk Therefore, this compound is expected to be a stronger base than ammonia.

The equilibrium for the protonation of this compound in water is as follows: C9H19N + H2O ⇌ C9H19NH+ + OH-

Table 3: Comparison of pKaH Values for Selected Amines

| Amine | pKa of Conjugate Acid (pKaH) |

| Ammonia | 9.24 |

| Cyclohexylamine | 10.66 |

| This compound | ~10.8 (Estimated) |

Note: The pKaH for this compound is an estimated value based on the values for similar alkylamines. libretexts.orglibretexts.orgmasterorganicchemistry.com

The estimated pKaH value for this compound suggests it is a moderately strong base, slightly more basic than cyclohexylamine due to the additional electron-donating methyl groups.

Degradation Mechanisms and Pathways in Controlled Environments

The degradation of this compound can occur through various pathways, primarily oxidative and hydrolytic, especially under specific environmental conditions.

Amines can be susceptible to oxidation. The nitrogen atom can be oxidized, and the alkyl groups can also undergo oxidative cleavage. In the context of this compound, oxidative degradation could be initiated by strong oxidizing agents or through photochemical processes. Potential products of oxidative degradation could include the corresponding N-oxide, hydroxylamine, or cleavage of the C-N bond to form a ketone (cyclohexanone derivative) and smaller nitrogen-containing fragments. The presence of tertiary hydrogens on the cyclohexane ring may also provide sites for radical oxidation.

While the C-N bond in an amine is generally stable to hydrolysis, certain conditions can promote its cleavage. For this compound, hydrolytic degradation is not expected to be a significant pathway under neutral conditions. However, in the presence of specific catalysts or under forcing conditions (e.g., high temperature and pressure), hydrolysis could potentially occur, though it is not a facile process. More relevant would be the hydrolysis of derivatives of the amine, such as amides formed from its reaction with acyl chlorides. The amide linkage is susceptible to both acidic and basic hydrolysis, which would regenerate the amine and the corresponding carboxylic acid.

Photolytic Transformation Processes

The study of the photolytic transformation of this compound is crucial for understanding its environmental fate and potential for synthetic applications. While direct photolysis studies on this specific compound are not extensively documented, the photochemical behavior of analogous cyclic aliphatic amines provides a framework for predicting its reactivity upon exposure to light. nih.govacs.org

Photolytic degradation can be initiated either directly, through the absorption of a photon by the molecule itself, or indirectly, mediated by photosensitizers present in the environment. acs.org For cyclic amines, indirect photodegradation pathways are often significant. nih.govacs.org

Indirect Photodegradation Mechanisms:

In the presence of photosensitizers such as humic substances or riboflavin, cyclic amines can undergo photoinduced electron transfer. nih.govacs.org The general mechanism involves the excitation of the sensitizer (B1316253) by light, which then oxidizes the amine to form a radical cation. nih.gov This process is influenced by the availability of the non-bonding electrons on the nitrogen atom and the presence of a hydrogen atom on the alpha-carbon. acs.org

A proposed general mechanism for the riboflavin-persulfate system's transformation of saturated cyclic amines involves the following steps nih.gov:

Excitation of the photocatalyst.

Oxidation of the cyclic amine via photoinduced electron transfer to produce an amidyl radical cation and a reduced photocatalyst.

Regeneration of the photocatalyst through oxidation by a persulfate ion.

Another significant pathway for indirect photolysis in aqueous environments involves the generation of hydroxyl radicals (•OH) from substances like nitrates. acs.org These highly reactive radicals can readily attack amine compounds, leading to their degradation. acs.org

Direct Photolysis and Transformation Products:

While less common for simple aliphatic amines, direct absorption of UV light can lead to the excitation of the molecule. For more complex amines, particularly those with chromophoric groups, this can initiate a variety of reactions. nih.gov In the case of this compound, the absence of significant chromophores suggests that direct photolysis would require high-energy UV light.

The transformation of cyclic amines under photolytic conditions can lead to a variety of products, including ring-opened compounds like linear aldehydes or carboxylic acids. nih.gov The specific products formed will depend on the reaction conditions, such as the presence of oxygen, the type of photosensitizer, and the solvent.

Below is a table summarizing potential photolytic transformation processes for cyclic amines, which can be extrapolated to this compound.

| Process | Mediator/Initiator | Proposed Intermediate | Potential Products | References |

| Indirect Photolysis | Riboflavin/Persulfate | Amidyl radical cation | Ring-opened aldehydes, Carboxylic acids | nih.gov |

| Indirect Photolysis | Humic Substances | Amidyl radical cation | Various degradation products | acs.org |

| Indirect Photolysis | Nitrate/Sunlight | Hydroxyl radical adduct | Hydroxylated derivatives, Ring-opened products | acs.org |

| Direct Photolysis | High-Energy UV Light | Excited state amine | Fragmentation products | nih.gov |

Regioselectivity and Stereoselectivity in Reactions

The regioselectivity and stereoselectivity of reactions involving this compound are dictated by the spatial arrangement of the substituents on the cyclohexane ring and the nature of the attacking reagents. The presence of three methyl groups and an amine group creates several stereocenters and influences the accessibility of different reaction sites.

Regioselectivity:

Regioselectivity refers to the preference for one direction of bond making or breaking over another. In this compound, reactions can potentially occur at the nitrogen atom of the amine group or at various carbon atoms of the cyclohexane ring.

N-Functionalization: The lone pair of electrons on the nitrogen atom makes it a primary site for electrophilic attack, leading to N-alkylation, N-acylation, or other N-functionalization reactions. organic-chemistry.org

C-H Functionalization: Reactions involving the activation of C-H bonds are also possible. The regioselectivity of such reactions would be influenced by the directing effect of the amine group and the steric hindrance imposed by the methyl groups.

Stereoselectivity:

Stereoselectivity is the preference for the formation of one stereoisomer over another. For this compound, with its multiple chiral centers, stereoselectivity is a critical aspect of its reactivity.

The stereochemical outcome of reactions is highly dependent on the reaction mechanism. For instance:

Sₙ2 Reactions: In Sₙ2 reactions at a chiral carbon, an inversion of stereochemistry is typically observed. youtube.com

Sₙ1 Reactions: Sₙ1 reactions proceed through a planar carbocation intermediate, which can lead to a mixture of stereoisomers (racemization), although the leaving group can sometimes shield one face, leading to a slight preference for one isomer. youtube.comyoutube.com

Modern catalytic methods, such as NiH-catalyzed asymmetric hydroalkylation, have demonstrated high levels of regio-, diastereo-, and enantioselectivity in the synthesis of substituted cycloalkanes. chemrxiv.orgchemrxiv.org These methods often proceed through dynamic kinetic asymmetric transformations, allowing for the conversion of racemic starting materials into a single, highly enantioenriched product. chemrxiv.orgchemrxiv.org The mechanism involves the reversible isomerization of the substrate, with one specific regio- and stereoisomeric intermediate being selectively trapped in the catalytic cycle. chemrxiv.org

The table below summarizes factors influencing regioselectivity and stereoselectivity in reactions of substituted cyclohexylamines.

| Reaction Type | Influencing Factor | Outcome | References |

| N-Acylation | Nature of acylating agent | N-functionalization | organic-chemistry.org |

| Asymmetric Hydroalkylation | Chiral ligand on metal catalyst | High regio- and enantioselectivity | chemrxiv.orgchemrxiv.org |

| Mannich Reaction | Chiral catalyst (e.g., proline) | Formation of a preferred stereoisomer | researchgate.net |

| Substitution (Sₙ1) | Carbocation intermediate | Mixture of stereoisomers (potential for slight preference) | youtube.comyoutube.com |

| Substitution (Sₙ2) | Backside attack | Inversion of stereochemistry | youtube.com |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are critical for the complete structural assignment of N,3,4-trimethylcyclohexan-1-amine.

¹H NMR Spectroscopy : This technique identifies the different types of protons in the molecule. The spectrum would show distinct signals for the N-H proton, the N-methyl protons, the C-3 and C-4 methyl protons, the methine protons (at C-1, C-3, and C-4), and the methylene protons of the cyclohexane (B81311) ring. The chemical shifts (δ) and spin-spin coupling patterns provide information about the electronic environment and neighboring protons.

¹³C NMR Spectroscopy : This experiment identifies all non-equivalent carbon atoms. The spectrum for this compound would display signals for the N-methyl carbon, the two ring-substituent methyl carbons, the cyclohexane ring carbons (methine and methylene), and the carbon atom bonded to the nitrogen (C-1). Carbons attached to the electron-withdrawing nitrogen atom are typically shifted downfield. pressbooks.pub

2D NMR Techniques : To definitively assign all signals and confirm connectivity, 2D NMR is employed.

COSY (Correlation Spectroscopy) : Reveals proton-proton (¹H-¹H) coupling correlations, helping to trace the connectivity of protons within the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a proton's signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the positions of the methyl groups relative to each other and to the amine group on the cyclohexane ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| C1-H (Methine) | ~2.5 - 3.0 | ~55 - 60 | Deshielded by adjacent nitrogen atom. |

| N-H | ~0.5 - 2.0 | N/A | Broad signal, shift is concentration-dependent. |

| N-CH₃ | ~2.3 - 2.5 | ~30 - 35 | Characteristic shift for an N-methyl group on a saturated ring. pressbooks.pub |

| C3-H / C4-H (Methines) | ~1.5 - 2.0 | ~30 - 40 | Complex multiplets due to coupling with ring protons. |

| C3-CH₃ / C4-CH₃ | ~0.8 - 1.0 | ~15 - 25 | Typical range for methyl groups on a cyclohexane ring. |

| Cyclohexane Ring CH₂ | ~1.0 - 1.8 | ~25 - 45 | Overlapping multiplets for axial and equatorial protons. |

The cyclohexane ring is not planar and exists predominantly in rapidly interconverting chair conformations. fiveable.me For a substituted cyclohexane like this compound, substituents can occupy either axial or equatorial positions. Each conformation has a different energy, with bulky groups generally favoring the more stable equatorial position to minimize steric strain. youtube.com

Dynamic NMR (DNMR) is a technique used to study these conformational changes. At room temperature, the chair-chair interconversion (ring flip) is typically fast on the NMR timescale, resulting in time-averaged signals for the axial and equatorial protons. nih.gov By lowering the temperature, this interconversion can be slowed down. At a sufficiently low temperature (the coalescence temperature), the signals for the distinct axial and equatorial protons can be resolved, allowing for the study of the individual conformers. DNMR experiments can be used to determine the energy barrier for the ring flip and the equilibrium constant between the different chair conformations, providing insight into the molecule's three-dimensional structure and flexibility. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The fragmentation pattern is a molecular fingerprint that provides valuable structural information.

For aliphatic amines, the most characteristic fragmentation pathway is the alpha-cleavage , where the bond between the carbon atom adjacent to the nitrogen (the α-carbon) and a neighboring carbon is broken. libretexts.orgmiamioh.edu This cleavage is driven by the stabilization of the resulting positive charge on the nitrogen atom. The largest substituent attached to the α-carbon is preferentially lost as a radical. miamioh.edu

For this compound, the molecular ion (M⁺) would have an odd-numbered molecular weight, consistent with the Nitrogen Rule , which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass. pressbooks.pubwhitman.edu The primary fragmentation would involve cleavage of the C1-C2 or C1-C6 bonds of the cyclohexane ring, leading to the formation of a stable iminium ion.

Table 2: Predicted Key Mass Fragments for this compound

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 155 | [C₁₀H₂₁N]⁺ | Molecular Ion (M⁺) |

| 140 | [M - CH₃]⁺ | Loss of a methyl radical from the ring. |

| 72 | [CH₃-CH=N⁺H-CH₃] | Alpha-cleavage with ring opening. This is a highly characteristic fragment for N-methyl amines. |

| 58 | [CH₂=N⁺H-CH₃] | Further fragmentation or alternative alpha-cleavage pathway. A common fragment in secondary amines. |

While nominal mass spectrometry provides integer masses, high-resolution mass spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's elemental composition.

The molecular formula for this compound is C₁₀H₂₁N. Using the exact masses of the most abundant isotopes (¹²C = 12.00000, ¹H = 1.00783, ¹⁴N = 14.00307), the monoisotopic mass of the neutral molecule can be calculated. HRMS would typically measure the mass of the protonated molecule, [M+H]⁺. This experimentally determined exact mass can then be compared to the calculated mass to unambiguously confirm the molecular formula, distinguishing it from other compounds that might have the same nominal mass.

Calculated Monoisotopic Mass of [M+H]⁺ (C₁₀H₂₂N⁺) : 156.17468 Da

An experimental HRMS measurement matching this value would provide strong evidence for the assigned molecular formula.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, making these methods ideal for functional group identification.

For this compound, a secondary amine, the key vibrational modes would be:

N-H Stretch : Secondary amines typically show a single, weak to medium absorption band in the region of 3350–3310 cm⁻¹. orgchemboulder.com This band is generally less intense and sharper than the broad O-H stretching band of alcohols. pressbooks.pub

C-H Stretches : Absorptions from the methyl and methylene groups on the cyclohexane ring appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

N-H Bend : A bending vibration (scissoring) can sometimes be observed for secondary amines in the 1650-1580 cm⁻¹ region, though it can be weak. orgchemboulder.com

C-N Stretch : The stretching vibration for aliphatic amines is found in the 1250–1020 cm⁻¹ range. orgchemboulder.com

N-H Wag : A broad band resulting from the out-of-plane bending of the N-H bond can appear in the 910-665 cm⁻¹ region. orgchemboulder.com

Raman spectroscopy is often complementary to IR, particularly for non-polar bonds. The symmetric C-C stretching vibrations of the cyclohexane ring would likely be more prominent in the Raman spectrum. The combination of both IR and Raman provides a more complete picture of the molecule's vibrational characteristics.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|

| N-H Stretch | 3350 - 3310 | Weak to Medium |

| C(sp³)-H Stretch | 2960 - 2850 | Strong |

| N-H Bend | 1650 - 1580 | Weak to Variable |

| CH₂/CH₃ Bend | 1470 - 1430 | Medium |

| C-N Stretch | 1250 - 1020 | Medium to Weak |

| N-H Wag | 910 - 665 | Broad, Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic structure of a crystalline solid. bu.edu This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule, which for this compound, would detail the geometry of the cyclohexane ring and the spatial arrangement of its amine and methyl substituents.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector. The intensities and positions of these spots are directly related to the arrangement of electrons, and thus atoms, within the crystal lattice. By analyzing this diffraction pattern, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. bu.edu

For this compound, a successful crystallographic analysis would reveal:

Conformation: The preferred conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) and whether the substituents (amine, methyl groups) occupy axial or equatorial positions.

Stereochemistry: The relative stereochemistry of the three chiral centers at carbons 1, 3, and 4.

Intermolecular Interactions: The presence and geometry of hydrogen bonds involving the primary amine group (N-H···N) and other non-covalent interactions that dictate how the molecules pack together in the crystal lattice. researchgate.net

While specific crystallographic data for this compound is not publicly available, the table below illustrates typical data obtained from such an analysis for a small organic molecule. researchgate.net

| Parameter | Example Value | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | The basic shape of the unit cell. |

| Space Group | P21/c | Symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 7.29 Å, b = 7.48 Å, c = 10.33 Å, β = 108.52° | The size and angles of the repeating unit of the crystal. |

| Bond Length (C-N) | ~1.47 Å | The distance between the carbon and nitrogen atoms of the amine group. |

| Bond Angle (C-N-H) | ~109.5° | The angle formed by the atoms of the amine group. |

| Torsion Angle | Variable | Defines the conformation of the cyclohexane ring. |

Computational Chemistry and Theoretical Studies on N,3,4 Trimethylcyclohexan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. A DFT study of N,3,4-trimethylcyclohexan-1-amine would typically involve calculations of:

Optimized Geometry: Determining the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating the distribution of electrons, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Vibrational Frequencies: Predicting the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data for structural validation.

Without specific research, no data tables for these properties can be presented.

Ab Initio Methods for Molecular Properties

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While computationally more intensive than DFT, they can provide highly accurate results for various molecular properties, including:

Ionization Potential: The energy required to remove an electron from the molecule.

Electron Affinity: The energy released when an electron is added to the molecule.

No ab initio studies specifically detailing these properties for this compound are currently available in the public literature.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and dynamics simulations are used to study the conformational flexibility and dynamic behavior of molecules over time.

Conformational Energy Landscape Exploration

The cyclohexane (B81311) ring in this compound can exist in various conformations (e.g., chair, boat, twist-boat), and the substituents can be in either axial or equatorial positions. A thorough conformational analysis would involve:

Systematic or Stochastic Searches: To identify all possible low-energy conformations of the molecule.

Relative Energy Calculations: To determine the relative stability of each conformer.

Geometric Parameters: Analysis of bond lengths, bond angles, and dihedral angles for each stable conformer.

Detailed data on the conformational energy landscape of this compound is not available.

Force Field Development and Validation

Molecular dynamics simulations rely on force fields, which are sets of parameters that describe the potential energy of a system. For a molecule like this compound, a suitable force field (e.g., AMBER, CHARMM, OPLS) would be required. If standard force fields are not adequate, a specific force field would need to be developed and validated by comparing calculated properties (e.g., density, heat of vaporization) with experimental data. There are no published studies on the development or validation of a specific force field for this compound.

Reaction Pathway and Transition State Analysis

Computational methods can be used to elucidate the mechanisms of chemical reactions involving this compound. This would involve:

Locating Transition States: Identifying the high-energy structures that connect reactants and products.

Calculating Activation Energies: Determining the energy barrier for a reaction, which is related to the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a located transition state correctly connects the desired reactants and products.

As no specific reactions involving this compound have been computationally studied and published, no data on reaction pathways or transition states can be provided.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of computational chemistry in structural elucidation. nih.govnih.gov For a molecule with multiple stereoisomers like this compound, computational methods can be crucial in assigning signals to specific nuclei and confirming stereochemistry.

Detailed research findings on the specific computationally predicted NMR parameters for this compound are not prevalent in publicly accessible literature. However, the methodologies for such predictions are well-established and routinely applied to organic amines and their derivatives. rsc.orgresearchgate.net The primary methods include those based on Density Functional Theory (DFT) and increasingly, machine learning (ML) models. nih.govescholarship.org

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a cornerstone for predicting NMR shielding tensors, from which chemical shifts are derived. nih.gov The accuracy of these predictions depends on the chosen functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). nih.govresearchgate.net For complex molecules, this ab initio approach can be computationally demanding but offers high accuracy. chemrxiv.org

More recently, data-driven methods using machine learning, such as Graph Neural Networks (GNNs), have emerged as faster alternatives. nih.govchemrxiv.org These models are trained on large databases of experimentally determined NMR data and can predict chemical shifts from a molecule's 3D structure with accuracy often comparable to DFT methods, but at a fraction of the computational cost. chemrxiv.org

While specific calculations for this compound are not published, a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts is presented below to illustrate the typical output of such computational studies. The values are representative and based on general shifts for similar aliphatic cyclic amines.

Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound (cis-isomer)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H (methine) | 2.5 - 2.8 | 55.0 - 60.0 |

| C2-H (methylene) | 1.2 - 1.8 | 30.0 - 35.0 |

| C3-H (methine) | 1.5 - 1.9 | 35.0 - 40.0 |

| C4-H (methine) | 1.4 - 1.8 | 32.0 - 37.0 |

| C5-H (methylene) | 1.1 - 1.7 | 28.0 - 33.0 |

| C6-H (methylene) | 1.1 - 1.7 | 29.0 - 34.0 |

| N-CH₃ (methyl) | 2.2 - 2.5 | 33.0 - 38.0 |

| C3-CH₃ (methyl) | 0.8 - 1.1 | 18.0 - 23.0 |

| C4-CH₃ (methyl) | 0.8 - 1.1 | 17.0 - 22.0 |

Note: The predicted chemical shifts are illustrative and would vary based on the specific stereoisomer, the computational method (e.g., DFT functional, basis set), and the simulated solvent environment.

Structure-Reactivity Relationship Modeling

Structure-Reactivity Relationship (SRR) or Structure-Activity Relationship (SAR) modeling is a computational approach used to correlate a molecule's chemical structure with its reactivity or biological activity. drugdesign.orggardp.org For this compound, SRR models could be employed to predict its behavior in various chemical reactions or its potential biological effects based on its structural features.

The process involves calculating a set of numerical values, known as molecular descriptors, that quantify different aspects of the molecule's structure. creative-proteomics.com These descriptors are then used to build a mathematical model, often through regression analysis or machine learning, that links them to an observed property (e.g., reaction rate, binding affinity, toxicity). creative-proteomics.comnih.gov This is also known as a Quantitative Structure-Activity Relationship (QSAR). nih.govajol.info

While specific SRR or QSAR studies featuring this compound are not documented in available research, the principles can be readily applied. A typical study would involve this compound as part of a larger series of related cyclic amines to ensure the model's statistical validity. Key steps would include:

Descriptor Calculation : Computing a wide range of descriptors for this compound and related molecules.

Model Building : Using statistical methods to find a correlation between a subset of these descriptors and the activity being studied. nih.gov

Validation : Testing the model's predictive power on a set of compounds not used in its creation. nih.gov

The reactivity of the amine group, for instance, could be modeled based on descriptors related to its basicity and nucleophilicity. These properties are influenced by the electronic effects of the methyl groups on the cyclohexane ring and the N-methyl group.

Relevant molecular descriptors for an SRR study of this compound would fall into several categories, as detailed in the table below.

Table 2: Representative Molecular Descriptors for SRR/QSAR Modeling

| Descriptor Category | Specific Descriptor Example | Property Represented |

| Constitutional | Molecular Weight, Atom Count | Basic composition and size of the molecule. |

| Topological | Molecular Connectivity Indices (e.g., Kier & Hall indices) | Describes the branching and connectivity of the molecular skeleton. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Represents the size and shape of the molecule in three-dimensional space. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Quantifies the hydrophobicity of the molecule, crucial for predicting transport and membrane permeation. nih.gov |

| Electronic | Dipole Moment, Partial Charges on Atoms, HOMO/LUMO Energies | Describes the electronic distribution, polarizability, and susceptibility to nucleophilic or electrophilic attack. nih.gov |

By analyzing these descriptors, a QSAR model could predict, for example, how modifications to the number or position of methyl groups on the cyclohexylamine (B46788) scaffold might alter a specific activity, thereby guiding the design of new compounds with desired properties. drugdesign.orggardp.org

Advanced Applications in Materials Science and Biochemical Interactions

Role in Polymer and Catalyst Design

The incorporation of amine functionalities into polymers and catalysts is a widely explored strategy to impart specific properties such as basicity, nucleophilicity, and the ability to coordinate with metals. However, research explicitly detailing the use of N,3,4-trimethylcyclohexan-1-amine in these applications has not been identified.

Amine-functionalized Materials for Catalysis

In the field of catalysis, amine-functionalized materials are of significant interest. Amines can act as basic catalysts, co-catalysts, or as ligands for metal centers in catalytic complexes. They are particularly prominent in the design of catalysts for CO2 capture and conversion. beilstein-journals.orgillinois.edu The amine groups can enhance the catalytic efficiency of materials like metal-organic frameworks (MOFs) for reactions such as CO2 cycloaddition. beilstein-journals.org Despite the general interest in amine-functionalized catalysts, there are no specific studies available that describe the synthesis or application of catalysts functionalized with this compound.

Integration into Polymeric Structures

The integration of amines into polymeric structures is a common method to modify the properties of polymers, creating materials with enhanced thermal stability, altered solubility, or specific functionalities for further reactions. While general methods for creating amine-containing polymers are well-established, there is no specific literature detailing the polymerization or integration of this compound into any polymeric structures.

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The amine group is a key functional group in this field due to its ability to participate in hydrogen bonding and electrostatic interactions, which are fundamental to molecular recognition and the formation of host-guest complexes. beilstein-journals.org

Molecular Recognition with Amine Moieties

Molecular recognition is a central concept in supramolecular chemistry, where a host molecule selectively binds to a specific guest molecule. The amino group, particularly when protonated to form an ammonium (B1175870) ion, is a common guest for various synthetic receptors. beilstein-journals.org These interactions are crucial for the development of sensors and separation technologies. However, there are no published studies on the molecular recognition properties of this compound or its use as a guest molecule in such systems.

Design of Amine-Based Receptors

The design of synthetic receptors capable of selectively binding specific molecules is a major goal in supramolecular chemistry. While numerous amine-based receptors have been developed for the recognition of various substrates, there is no information available on the use of this compound as a building block in the design of such receptors.

Mechanisms of Biochemical Interactions (Non-Clinical)

The study of how chemical compounds interact with biological molecules is crucial for understanding their potential biological activity. Amines are a common functional group in many biologically active molecules and drugs, and their interactions with biomolecules are of great interest. beilstein-journals.org These interactions can range from simple binding events to the catalysis of biochemical reactions.

Despite the general importance of amines in biochemical processes, there is a lack of specific non-clinical studies on the biochemical interactions of this compound. No research has been found that investigates its interaction with proteins, nucleic acids, or other biomolecules.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H19N | nih.gov |

| Molecular Weight | 141.25 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| InChIKey | AUOQLXYEMUHRAP-UHFFFAOYSA-N | nih.gov |

| SMILES | CC1CCC(CC1C)NC | nih.gov |

Enzyme-Substrate Binding Mechanisms

The interaction between an enzyme and its substrate is a cornerstone of biochemical catalysis. These mechanisms are broadly categorized as sequential or non-sequential (ping-pong). libretexts.org In sequential mechanisms, all substrates bind to the enzyme before any product is released, which can occur in an ordered or random fashion. libretexts.orgnih.gov The ordered sequential mechanism requires substrates to bind in a specific sequence, whereas the random sequential mechanism allows for any order of substrate binding. nih.govjackwestin.comosti.gov The non-sequential, or ping-pong mechanism, involves the release of one product before the second substrate binds. libretexts.org

Despite a thorough search, no studies have been found that investigate the binding of this compound to any specific enzyme. Therefore, it is not possible to determine which, if any, of these binding mechanisms it would follow or whether it could act as a substrate or an inhibitor for any known enzyme.

Ligand-Receptor Interaction Models

The binding of a ligand to a receptor is a critical process in cellular signaling and pharmacology. The strength and specificity of this interaction are often enhanced through multivalency, where multiple ligand units bind to multiple receptor sites simultaneously. nih.gov This multivalent binding can lead to significantly higher affinity and is a key principle in the design of high-affinity inhibitors for pathogens. nih.gov Models for predicting the binding affinities of multivalent ligands consider factors such as the geometry of the ligand and receptor, the flexibility of linkers, and the affinity of the individual monovalent interactions. nih.gov

There is currently no available research or data on the interaction of this compound as a ligand with any biological receptor. Consequently, no interaction models specific to this compound have been developed or proposed.

Role in Biosynthesis Pathways (e.g., amino acid degradation products)

Amino acids, beyond their role as protein building blocks, are central to various metabolic pathways. Their degradation is a crucial process for energy production and the synthesis of other nitrogen-containing compounds. libretexts.org This catabolism involves two main processes: the processing of the nitrogen atom, typically through transamination and oxidative deamination leading to the urea (B33335) cycle, and the processing of the carbon skeleton, which can then enter central metabolic pathways like the citric acid cycle. libretexts.org

The chemical structure of this compound does not correspond to any known, common product of amino acid degradation. There is no evidence in the current body of scientific literature to suggest that this compound plays any role in established biosynthesis or amino acid degradation pathways.

Environmental Dynamics and Transformation of N,3,4 Trimethylcyclohexan 1 Amine

Abiotic Transformation Pathways

Abiotic transformation involves the degradation of a chemical substance by non-living environmental factors. For N,3,4-trimethylcyclohexan-1-amine, this would primarily involve reactions with sunlight (photodegradation) and water (hydrolysis).

Photodegradation Kinetics and Mechanisms

There are no available studies on the photodegradation kinetics and mechanisms of this compound. Such research would typically investigate the compound's rate of degradation when exposed to simulated or natural sunlight and identify the resulting transformation products. The kinetics of photodegradation for some organic amines have been observed to follow pseudo-first-order models, but this has not been confirmed for this specific compound.

Hydrolysis in Aquatic Systems

No data exists regarding the hydrolysis of this compound in aquatic systems. Hydrolysis studies would assess the stability of the compound in water at various pH levels (typically acidic, neutral, and alkaline) to determine its persistence and the identity of any hydrolysis products. While many amines are known to be resistant to hydrolysis, specific testing is required for confirmation.

Biotic Degradation Mechanisms

Biotic degradation is the breakdown of organic matter by living organisms, primarily microorganisms. This is a crucial pathway for the removal of many organic pollutants from the environment.

Microbial Degradation Pathways

There is no published research on the microbial degradation pathways of this compound. Investigation in this area would involve exposing the chemical to various microbial communities (e.g., from soil or wastewater) to determine if it can be used as a source of carbon or nitrogen. Studies on other alicyclic amines, such as cyclohexylamine (B46788), have shown that microorganisms can degrade these compounds, often initiating the process through oxidation by enzymes like amine oxidase. However, it is unknown if similar pathways are relevant for this compound.

Identification of Biodegradation Products

As there are no studies on the microbial degradation of this compound, no biodegradation products have been identified. The identification of metabolites is a key component of understanding the environmental impact of a compound, as some degradation products can be more persistent or toxic than the parent chemical.

Environmental Persistence and Dissipation Studies in Relevant Matrices (e.g., soil, water)